1-Nitro-3-(trichloromethyl)benzene
Description
Contextual Significance in Synthetic Organic Methodologies
The primary significance of 1-nitro-3-(trichloromethyl)benzene in organic synthesis lies in its utility as a versatile intermediate. The presence of both the nitro and trichloromethyl groups provides multiple reactive sites for further chemical transformations. The strong electron-withdrawing nature of these groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution reactions.
Common synthetic routes to prepare this compound include the direct nitration of 3-(trichloromethyl)benzene using a mixture of nitric and sulfuric acids. Another documented method involves the use of an aluminum chloride catalyst in a chlorobenzene (B131634) solvent at elevated temperatures. chemicalbook.com
The compound's functional groups can be selectively transformed, making it a valuable precursor for more complex molecules. The nitro group can be reduced to a primary amine (aniline derivative) using standard reducing agents, which is a fundamental transformation for the synthesis of dyes, pharmaceuticals, and other fine chemicals. beilstein-journals.org Conversely, the trichloromethyl group can be oxidized to a carboxylic acid group. This dual reactivity allows for the strategic development of diverse molecular architectures.
Table 2: Key Synthetic Reactions of this compound
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Nitro Group Reduction | H₂ with Pd/C catalyst; Fe/HCl wikipedia.org | 3-(Trichloromethyl)aniline |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOH, KOH) | Substituted benzene (B151609) derivative |
| Trichloromethyl Group Oxidation | Oxidizing agents | 3-Nitrobenzoic acid |
Interdisciplinary Relevance in Chemical Research
The utility of this compound extends beyond traditional organic synthesis into several interdisciplinary areas of research. Its well-defined structure and reactivity make it a valuable reference compound in environmental and analytical chemistry for the study and detection of nitroaromatic pollutants.
Furthermore, the structural motifs present in this compound are of significant interest in medicinal chemistry and materials science. The trichloromethyl group is a key feature in molecules with potential sedative-hypnotic and antitubercular properties. nih.gov Additionally, nitroaromatic compounds are studied for their biological activities; for instance, this compound has been investigated as a potential inhibitor of enzymes like dihydrofolate reductase (DHFR). In the field of agrochemicals, related structures have been developed as selective herbicides. google.com The compound's capacity to undergo various transformations also makes it a useful tool for studying reaction mechanisms and developing novel synthetic methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-3-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOQNHNJYMIBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380446 | |
| Record name | 1-nitro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-58-0 | |
| Record name | 1-nitro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Pathways and Preparative Innovations for 1 Nitro 3 Trichloromethyl Benzene and Its Derivatives
Established Methodologies for Aryl Trichloromethyl Nitro Compounds
The most conventional routes to 1-nitro-3-(trichloromethyl)benzene involve the direct introduction of a nitro group onto a pre-existing trichloromethylated benzene (B151609) ring or the modification of related fluorinated analogues.
Nitration of Trichloromethylbenzene Precursors
The direct nitration of (trichloromethyl)benzene, also known as benzotrichloride (B165768), is a widely employed industrial method. orgsyn.org This electrophilic aromatic substitution is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. The trichloromethyl (-CCl₃) group is a deactivating and meta-directing substituent, which guides the incoming nitro (-NO₂) group primarily to the meta-position, yielding the desired this compound.
The reaction conditions are critical for maximizing the yield of the meta-isomer and preventing the formation of dinitrated byproducts. google.com The temperature is generally controlled between -10°C and 40°C. google.com Using an excess of nitric acid is also a common strategy to drive the reaction to completion. google.com While effective, this method requires careful handling of highly corrosive acids and precise temperature control to ensure safety and product purity. orgsyn.orggoogle.com
Table 1: Nitration of (Trichloromethyl)benzene
| Nitrating Agent | Precursor | Temperature Range (°C) | Key Findings | Reference |
|---|---|---|---|---|
| HNO₃ / H₂SO₄ | (Trichloromethyl)benzene | -10 to +40 | Standard industrial method; -CCl₃ group directs nitration to the meta-position. Yields are generally good but sensitive to temperature. | google.com |
| Anhydrous Nitrating Acid (30% HNO₃) | p-Fluorobenzotrichloride | -5 to -4 | Yields 88.4% of 4-fluoro-5-nitrobenzotrichloride, demonstrating the method's applicability to substituted benzotrichlorides. | google.com |
| Dinitrogen Pentoxide / CCl₄ | (Trichloromethyl)benzene | - | Described as a cumbersome and technically impracticable process in older literature. | google.com |
Generation from Nitrobenzotrifluoride Analogues
An alternative, though less commonly detailed, pathway involves the conversion of 3-nitrobenzotrifluoride. This compound is listed as a precursor for the preparation of this compound. chemicalbook.com This transformation would necessitate a halogen exchange reaction, converting the trifluoromethyl (-CF₃) group into a trichloromethyl (-CCl₃) group. Such conversions are chemically challenging and not as straightforward as the direct nitration of benzotrichloride. Detailed, high-yield protocols for this specific transformation are not prevalent in the literature, suggesting it is not a preferred industrial route.
Functional Group Interconversion Strategies
Functional group interconversions provide versatile routes to synthesize derivatives of this compound or to produce the target compound from more accessible precursors. These strategies involve both oxidative and reductive transformations.
Oxidative Transformations in Synthesis
Oxidative processes can be integral to forming the trichloromethyl group from a methyl group. A key synthetic strategy involves the free-radical chlorination of 3-nitrotoluene (B166867). Under UV light or with a radical initiator, chlorine gas reacts with the methyl group to substitute all three hydrogen atoms, yielding the trichloromethyl group. google.com This process represents an oxidative transformation of the methyl substituent.
Another synthetic approach involves the oxidation of an amino group to a nitro group. For instance, 3-(trichloromethyl)aniline could be oxidized to form this compound. Various reagents, including peroxy acids like m-chloroperbenzoic acid (m-CPBA) or systems like hydrogen peroxide with a suitable catalyst, can achieve the oxidation of anilines to nitroarenes. mdpi.com This method is particularly useful if the aniline (B41778) precursor is more readily available than the corresponding benzotrichloride.
A further example involves the nitration of acetophenone (B1666503) to yield m-nitroacetophenone. The ketone is then reacted with phosphorus pentachloride (PCl₅) to form 1-nitro-3-(1,1-dichloroethyl)benzene, a closely related derivative. google.com
Reductive Pathways for Nitro Group Modification
The nitro group of this compound is readily susceptible to reduction, providing a gateway to a variety of amino-functionalized derivatives. The most significant transformation is the reduction to 3-(trichloromethyl)aniline. This reaction is of great industrial importance as the resulting aniline is a precursor for dyes, pesticides, and pharmaceuticals.
A wide array of reducing systems can accomplish this conversion. Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method. masterorganicchemistry.com Classical methods using dissolving metals, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective and widely used. masterorganicchemistry.comresearchgate.net More recent innovations include milder and more selective reagents that can tolerate other functional groups. These include tin(II) chloride (SnCl₂) and systems like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which can perform the reduction at room temperature. commonorganicchemistry.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Advantages | Reference |
|---|---|---|---|
| H₂ / Pd/C (or PtO₂) | Varies (often room temp, atmospheric or higher pressure) | High yield, clean byproducts (water). | masterorganicchemistry.com |
| Fe / HCl or NH₄Cl | Reflux in ethanol (B145695)/water | Inexpensive, effective, widely used industrially. | researchgate.net |
| Sn / HCl | Acidic conditions | Classic, reliable method. | masterorganicchemistry.com |
| SnCl₂ | Ethanol | Mild conditions, good for substrates with other reducible groups. | commonorganicchemistry.com |
| Hydrazine glyoxylate / Zn or Mg | Room temperature | Rapid, selective, avoids expensive catalysts like Palladium. | |
| Sodium Dithionite (Na₂S₂O₄) | Ethanol/water | Mild conditions, suitable for many functional groups. | researchgate.net |
Catalyzed Synthesis Approaches
The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of synthetic routes to this compound and its derivatives. Lewis acids are prominent catalysts in reactions related to its synthesis.
For example, aluminum chloride (AlCl₃) has been reported to catalyze the synthesis of this compound from precursors like benzene-d₆ or chlorobenzene (B131634) at elevated temperatures (80°C) over an extended period, achieving a 58% yield. chemicalbook.com Friedel-Crafts reactions, which are catalyzed by Lewis acids like AlCl₃, are fundamental for attaching alkyl or acyl groups to aromatic rings and can be employed to synthesize precursors or derivatives. google.comnih.gov For instance, a Friedel-Crafts reaction is a key step in a patented synthesis of a derivative starting from 1-nitro-3-(1,1-dichloroethyl)benzene. google.com
Catalysts are also crucial in the chlorination steps. The chlorination of p-nitrotoluene, a related process, is often catalyzed by iron powder and iodine. google.comgoogleapis.com In these systems, phosphorus trichloride (B1173362) (PCl₃) can be added as a co-reagent to react with and remove any trace amounts of water, which are known to inhibit or retard the chlorination reaction. google.comgoogleapis.com
Palladium-Catalyzed Coupling Reactions for Related Structures
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofishersci.in These reactions typically involve the coupling of an aryl or vinyl halide or triflate with an organometallic reagent, such as a boronic acid (Suzuki-Miyaura reaction), an organotin (Stille reaction), or an organozinc compound (Negishi reaction). unistra.frnobelprize.org The general catalytic cycle is believed to commence with the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org
For the synthesis of structures related to this compound, such as hindered 3-arylpyrroles, the Suzuki cross-coupling reaction has been extensively studied. researchgate.net For instance, the coupling of 3-iodo-2-formyl-1-tosylpyrroles with various arylboronic acids, including nitrophenylboronic acids, proceeds efficiently in the presence of a PdCl2(dppf) catalyst. researchgate.net This methodology demonstrates broad functional group tolerance, accommodating electron-rich, electron-poor, and sterically hindered arylboronic acids. researchgate.net The choice of palladium source can range from Pd2(dba)3 or Pd(OAc)2, used with a suitable ligand, to preformed catalysts like Pd(PPh3)4. thermofishersci.in While aryl iodides and bromides are more reactive, methods have been developed to utilize less expensive aryl chlorides, albeit often requiring more stringent conditions or specialized catalysts. unistra.fr
| Coupling Reaction | Organometallic Reagent | Catalyst System (Example) | Application |
| Suzuki-Miyaura | Arylboronic acids | PdCl2(dppf) | Synthesis of 3-arylpyrroles |
| Stille | Organotins | Pd(PPh3)4 | General C-C bond formation |
| Negishi | Organozincs | Pd(0) complex | Fast and selective C-C coupling |
Friedel-Crafts Reactions for Substituted Benzenes
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic chemistry for the alkylation and acylation of aromatic rings. nih.gov These reactions proceed via electrophilic aromatic substitution, typically employing a strong Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), to generate a carbocation or an acylium ion electrophile. nih.govgoogle.com
Utilization of Sulfonium Salts and Sulfonyl Chlorides
Sulfonium salts and sulfonyl chlorides are versatile reagents in organic synthesis, finding application in various transformations. For instance, S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto reagents, are effective for electrophilic trifluoromethylation. acs.org
In the synthesis of related structures, sulfonyl chlorides are crucial intermediates. For example, five isomers of fluoronitrobenzenesulfonyl chloride have been synthesized from difluoronitrobenzenes in a two-step process. researchgate.net The first step involves a regioselective reaction with phenylmethanethiol to form the corresponding thioether, which is then subjected to oxidative cleavage with chlorine to yield the desired sulfonyl chloride in good yields. researchgate.net These sulfonyl chlorides can be further functionalized, highlighting their synthetic utility. researchgate.net Sulfonamides, readily prepared from the reaction of sulfonyl chlorides with primary or secondary amines, are a significant class of compounds with diverse applications.
Halogenation and Fluorination Techniques in Related Systems
Direct Halogenation of Methylbenzene Analogues
The direct halogenation of toluene (B28343) and its derivatives is a fundamental industrial process. The nitration of toluene using a mixture of nitric and sulfuric acids primarily yields a mixture of ortho- and para-nitrotoluene, with 3-nitrotoluene (m-nitrotoluene) being a minor product. wikipedia.orgcsnvchem.com The separation of these isomers is typically achieved through distillation. wikipedia.org
The chlorination of m-nitrotoluene presents an interesting case of regioselectivity. The nitro group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. The incoming electrophile (chlorine) is directed to the positions ortho and para to the methyl group and meta to the nitro group. This results in the formation of 2-chloro-5-nitrotoluene (B86962) and 4-chloro-3-nitrotoluene. quora.com
Fluorination of Aryl Trichloromethyl Sulfides
Aryl trifluoromethyl sulfides are valuable compounds, and their synthesis can be achieved through the fluorination of aryl trichloromethyl sulfides. chempedia.info This transformation is readily accomplished using fluorinating agents such as antimony(III) fluoride (B91410) or hydrogen fluoride, providing the corresponding trifluoromethyl sulfides in good yields. chempedia.info
An alternative approach involves the use of potassium fluoride and trichloroisocyanuric acid (TCICA), a common disinfectant. ethz.ch This method provides a mild and inexpensive route for oxidative fluorination. ethz.ch It has been shown that this protocol is sensitive to ortho-substituents, which can inhibit the oxidation of the sulfur atom beyond the S(IV) state, allowing for the isolation of aryl-SF3 compounds. ethz.ch
| Fluorinating Agent | Substrate | Product |
| Antimony(III) fluoride | Aryl trichloromethyl sulfide | Aryl trifluoromethyl sulfide |
| Hydrogen fluoride | Aryl trichloromethyl sulfide | Aryl trifluoromethyl sulfide |
| TCICA / KF | Aryl sulfide | Aryl-SF3 or Aryl-SF5 |
Fluorodenitration in Nitroaromatic Chemistry
Fluorodenitration is a nucleophilic aromatic substitution reaction where a nitro group is displaced by a fluoride ion. This process is a valuable method for the synthesis of fluorinated aromatic compounds. google.com The reaction is typically carried out by treating a nitroaromatic compound with an alkali metal fluoride, such as potassium fluoride (KF), often in a polar aprotic solvent. google.com
An alternative, solvent-free method involves reacting the nitroaromatic compound with an anhydrous molten alkali metal acid fluoride composition at elevated temperatures and pressures. google.com This process facilitates the replacement of one or more nitro groups with fluorine atoms. google.com The reactivity of the nitroaromatic substrate is influenced by the presence of other substituents on the aromatic ring. nih.gov
Mechanistic Investigations of Chemical Transformations Involving 1 Nitro 3 Trichloromethyl Benzene
Nucleophilic Substitution Reactions
The strong electron-withdrawing character of the nitro and trichloromethyl groups activates the benzene (B151609) ring of 1-nitro-3-(trichloromethyl)benzene towards nucleophilic attack. This activation facilitates a variety of nucleophilic substitution reactions, often proceeding through complex mechanisms that deviate from simple aromatic substitution pathways.
Cine-Substitution Mechanisms and Product Distribution
Cine-substitution is a type of nucleophilic aromatic substitution where the entering group takes a position adjacent to the one vacated by the leaving group. While specific studies on cine-substitution of this compound are not extensively detailed in the available literature, the reaction of related compounds provides insight. For instance, the reaction with butylmagnesium chloride can lead to a variety of products, with a maximum of 40% accounted for by cine- and tele-substitution products. The exact product distribution in such reactions is highly dependent on the specific nucleophile and reaction conditions employed.
Tele-Substitution Pathways and Regioselectivity
Tele-substitution involves the incoming nucleophile attacking a remote position on the aromatic ring, leading to the displacement of a group from a different carbon atom. Research has shown that 3-trichloromethylnitrobenzene (a synonym for this compound) undergoes tele-nucleophilic aromatic substitution. researchgate.net For example, its reaction with sodium methoxide (B1231860) yields 4-methoxy-3-nitrobenzaldehyde. researchgate.net Similarly, reaction with methyl thioglycolate results in the formation of a dichloromethylacetate derivative. researchgate.net These transformations highlight the ability of the trichloromethyl group to direct incoming nucleophiles to a position para to itself, with subsequent rearrangement and hydrolysis of the trichloromethyl group.
The regioselectivity of these reactions is a key aspect, with the nucleophile preferentially attacking the carbon atom at the 4-position (para to the trichloromethyl group). This is followed by a series of steps that ultimately lead to the observed product.
Reactivity with Carbon-Based Nucleophiles (e.g., Malonates, Grignard Reagents)
The reaction of this compound with carbon-based nucleophiles demonstrates a range of reactivity. With Grignard reagents like butylmagnesium chloride, a mixture of products arising from cine- and tele-substitution can be formed. The reaction with diethyl malonate also leads to a variety of products, underscoring the complex reaction pathways available. frontiersin.orgnih.gov The strong electron-withdrawing groups activate the ring to attack by these carbanionic species.
Vicarious Nucleophilic Substitution Dynamics
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen atoms in electrophilic aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This reaction is particularly effective for nitroarenes. In a typical VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the electron-deficient aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct, leading to the substitution of a hydrogen atom. organic-chemistry.org
For this compound, the presence of the nitro group strongly activates the ring towards VNS. The substitution is expected to occur at the positions ortho and para to the nitro group. organic-chemistry.org For instance, the reaction with a carbanion like chloromethyl phenyl sulfone in the presence of a strong base would lead to the substitution of a hydrogen atom at the 2-, 4-, or 6-position. organic-chemistry.orgkuleuven.be Recent developments have shown that VNS reactions using trichloromethyl carbanions can be employed for the dichloromethylation of nitrobenzene (B124822) derivatives. vapourtec.com
Electrophilic Aromatic Substitution Dynamics
The presence of the strongly deactivating nitro (-NO₂) and trichloromethyl (-CCl₃) groups makes this compound highly resistant to electrophilic aromatic substitution. libretexts.orgmsu.edu Both groups withdraw electron density from the benzene ring, making it less attractive to electrophiles. minia.edu.egyoutube.com
The nitro group is a powerful deactivating group and a meta-director. libretexts.orgchemguide.co.uk The trichloromethyl group is also deactivating due to its inductive electron-withdrawing effect. When both are present on the ring, their deactivating effects are cumulative, making electrophilic substitution reactions very difficult to achieve. If a reaction were to be forced under harsh conditions, the incoming electrophile would be directed to the positions meta to the nitro group (positions 5) and meta to the trichloromethyl group (positions 5). In this case, both groups direct to the same position, which is the carbon atom between them.
The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, which then attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com Finally, a proton is removed from the arenium ion to restore the aromaticity of the ring. byjus.com However, due to the severe deactivation of the ring in this compound, the activation energy for the formation of the arenium ion is extremely high, effectively preventing most electrophilic substitution reactions. minia.edu.eg
Substituent Effects on Ring Reactivity and Orientation
The reactivity of the benzene ring in this compound is dictated by the strong electron-withdrawing nature of both the nitro and the trichloromethyl substituents. The nitro group deactivates the aromatic ring towards electrophilic substitution to a significant extent through both a strong resonance (-M) and inductive (-I) effect. wikipedia.org This deactivation is a consequence of the reduced electron density in the benzene ring, making it less susceptible to attack by electrophiles.
Similarly, the trichloromethyl group is also a strong electron-withdrawing group due to the high electronegativity of the three chlorine atoms, exerting a powerful -I effect. This inductive withdrawal further deactivates the ring. When both of these deactivating groups are present on the same benzene ring, their combined effect results in a highly electron-deficient aromatic system.
In terms of orientation for electrophilic aromatic substitution, the nitro group is a strong meta-director. The trichloromethyl group is also generally considered to be a meta-directing group. Therefore, in the case of this compound, any incoming electrophile would be directed to the positions meta to both substituents, which are the 5-position.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Effect |
| -NO₂ | -I (Strong) | -M (Strong) | Strong Deactivation | Meta |
| -CCl₃ | -I (Strong) | None | Strong Deactivation | Meta |
Comparative Analysis with Nucleophilic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for highly electron-deficient aromatic compounds. The mechanism typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. The stability of the Meisenheimer complex is crucial, and it is significantly enhanced by the presence of strong electron-withdrawing groups at positions ortho and/or para to the leaving group.
In the context of this compound, while it lacks a conventional leaving group like a halide at a position activated by the nitro group, its high electron deficiency makes it a potential substrate for certain nucleophilic substitution reactions. For instance, reactions with strong nucleophiles could potentially lead to the displacement of one of the chlorine atoms from the trichloromethyl group, or even attack on the ring itself under forcing conditions.
A comparative analysis with other nitroaromatic compounds highlights the importance of the substitution pattern. For example, p-nitrochlorobenzene undergoes nucleophilic substitution much more readily than m-nitrochlorobenzene. wikipedia.org This is because the nitro group in the para position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing it onto the oxygen atoms of the nitro group. In the meta isomer, this resonance stabilization is not possible.
Redox Chemistry and Electron Transfer Processes
The redox chemistry of this compound is characterized by the electrochemical behavior of the nitro group and the potential for electron transfer processes involving the entire molecule.
Electrochemical Reduction of the Nitro Group
The electrochemical reduction of nitroaromatic compounds is a well-studied process. nih.gov Generally, the reduction of a nitro group on an aromatic ring proceeds in a stepwise manner. In aprotic media, the first step is typically a one-electron reduction to form a nitro radical anion. researchgate.net This process is often reversible. Further reduction can lead to the formation of a dianion, which is then protonated to yield a nitroso derivative. Subsequent reduction steps can produce hydroxylamine (B1172632) and finally the corresponding amine.
The reduction potential of a nitroaromatic compound is influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups, such as the trichloromethyl group, are expected to facilitate the reduction of the nitro group by stabilizing the resulting radical anion. This would likely result in a less negative reduction potential for this compound compared to nitrobenzene itself. While specific electrochemical data for this compound is scarce in the literature, studies on similar compounds like 3-nitrochlorobenzene show that the reduction mechanism is dependent on the pH of the medium when in aqueous solutions. nih.gov
Formation and Reactivity of Nitro Radical Anion Intermediates
The formation of a nitro radical anion is a key step in the reduction of nitroaromatic compounds and can be generated chemically or electrochemically. researchgate.net These radical anions are paramagnetic species and can be detected and characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The stability of the nitro radical anion is influenced by the electronic properties of the other substituents on the benzene ring.
The presence of the electron-withdrawing trichloromethyl group in this compound is expected to stabilize the corresponding nitro radical anion. This stabilization arises from the delocalization of the unpaired electron over the entire molecule, including the substituents.
Nitro radical anions are known to be reactive intermediates. They can undergo a variety of reactions, including dimerization, disproportionation, and reaction with oxygen to form superoxide (B77818) radicals. researchgate.net The specific reactivity of the this compound radical anion has not been extensively documented, but it would be expected to participate in similar electron transfer and radical-mediated processes.
Oxidation Selectivity in Substituted Nitrobenzenes
The oxidation of the benzene ring in this compound is expected to be challenging due to the presence of two strong deactivating groups. However, the trichloromethyl group itself can be susceptible to oxidation under certain conditions. For instance, strong oxidizing agents can potentially convert the -CCl₃ group to a carboxylic acid (-COOH) group.
The selectivity of oxidation reactions on substituted nitrobenzenes is highly dependent on the nature of the substituents and the oxidizing agent used. For example, the oxidation of substituted anilines to the corresponding nitro compounds can be achieved with high selectivity using specific reagents. While this is the reverse reaction, it highlights that the electronic environment of the ring plays a crucial role in determining the outcome of oxidation processes. In the case of this compound, any oxidative process would likely target the more susceptible trichloromethyl group over the highly deactivated aromatic ring.
Cycloaddition and Cycloreversion Mechanisms
While there is a lack of specific studies on the cycloaddition and cycloreversion reactions of this compound itself, the reactivity of related compounds provides insight into its potential behavior. Nitroarenes can participate in cycloaddition reactions, although their dienophilic or dipolarophilic character is influenced by the substituents on the ring.
For instance, nitro-substituted alkenes are known to be potent dienophiles in Diels-Alder reactions. It is plausible that under certain conditions, the electron-deficient aromatic ring of this compound could act as a dienophile in a [4+2] cycloaddition, although this would require a highly reactive diene.
More relevant are 1,3-dipolar cycloadditions. Nitrones, for example, can react with electron-deficient alkenes. rsc.org Given the electron-withdrawing nature of the substituents, the double bonds within the benzene ring of this compound are electron-poor. It is conceivable that they could react with highly reactive 1,3-dipoles.
Furthermore, studies on the cycloaddition reactions of 3,3,3-trichloro-1-nitroprop-1-ene, which contains both a trichloromethyl and a nitro group, show that it is a highly reactive component in [3+2] cycloadditions with nitrile oxides. nih.gov This suggests that the combination of these two functional groups creates a highly electrophilic system, a property that would be shared by the aromatic analogue.
Cycloreversion reactions are the microscopic reverse of cycloadditions and are typically driven by the formation of more stable products. If a cycloadduct of this compound were to be formed, its stability and propensity to undergo cycloreversion would depend on the specific adduct and the reaction conditions.
[3+2] Cycloaddition with Unsaturated Nitro Compounds
The [3+2] cycloaddition (32CA) reaction is a powerful method for synthesizing five-membered heterocyclic rings. Studies on the reaction between aryl-substituted nitrile N-oxides and TNP, an unsaturated nitro compound with a trichloromethyl group, have been conducted both experimentally and theoretically using Molecular Electron Density Theory (MEDT). wikipedia.orgyoutube.com
These reactions are classified as zwitterionic-type (zw-type) 32CA reactions, which are characterized by a forward electron density flux and are facilitated by favorable nucleophilic/electrophilic interactions between the reactants. youtube.comnih.gov MEDT analysis indicates that in these reactions, the nitrile oxides act as moderate nucleophiles, while TNP functions as a very strong electrophile. youtube.com This high electrophilicity is attributed to the electron-withdrawing effects of both the nitro and trichloromethyl groups. wikipedia.org
The reactions proceed with high regioselectivity, exclusively yielding 3-aryl-4-nitro-5-(trichloromethyl)-2-isoxazolines. youtube.comnih.gov The mechanism is determined to be a two-stage, one-step process. youtube.comnih.gov The activation Gibbs free energies are moderate (22.8–25.6 kcal·mol⁻¹), and the reactions are highly exergonic, making them irreversible and kinetically controlled. youtube.com
Table 1: Theoretical Regioselectivity in the [3+2] Cycloaddition of Nitrile Oxides with TNP
| Nitrile Oxide Substituent | Predicted Ortho Isomer (%) | Predicted Meta Isomer (%) |
| 4-OCH₃ | 94.7 | 5.3 |
| 4-CH₃ | 94.7 | 5.3 |
| H | 94.7 | 5.3 |
| 4-Cl | 94.0 | 6.0 |
| 4-NO₂ | 93.8 | 6.2 |
This data, derived from theoretical calculations, shows a strong preference for the ortho (5-trichloromethyl) isomer, which aligns with experimental observations where the meta isomer is not detected. wikipedia.org
Retro-[3+2] Cycloaddition Processes
The stability of the heterocyclic products formed from cycloadditions involving trichloromethylated compounds can vary. wikipedia.org While some are highly stable, others can undergo retro-cycloaddition reactions. A notable example is the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. chemspider.com When this compound is heated in its melted state (at approximately 116°C), it decomposes via a single-step retro-[3+2] cycloaddition mechanism. chemspider.com This process results in the cleavage of the pyrazoline ring to regenerate the initial reactants, diphenyldiazomethane and (E)-3,3,3-trichloro-1-nitroprop-1-ene. chemspider.com This pathway is distinct from its decomposition behavior in solution.
Reactivity with Diazo Compounds and N-Azomethine Ylides
Trichloromethylated nitroalkenes like TNP readily react with 1,3-dipoles such as diazo compounds and N-azomethine ylides (nitrones).
Diazo Compounds: The reaction of diphenyldiazomethane with TNP yields a 5-nitropyrazoline system. However, this primary cycloadduct is unstable and spontaneously undergoes further transformation. youtube.comchemspider.com
N-Azomethine Ylides (Nitrones): In contrast, reactions between various nitrones and TNP or its tribromo-analogue proceed smoothly to form stable 4-nitroisoxazolidine rings. cmu.edu These reactions exhibit complete regio- and stereoselectivity. cmu.edu The high stability of these particular cycloadducts underscores the influence of the trichloromethyl group on the properties of the resulting heterocyclic system. wikipedia.orgyoutube.comnih.gov
Thermal Decomposition and Elimination Reactions
The thermal behavior of compounds containing the 1-nitro-3-(trichloromethyl)phenyl moiety or related structures is dictated by the interplay of the substituents and the reaction conditions.
Dehydrochlorination Processes in Trichloromethylated Heterocycles
Elimination reactions, particularly dehydrochlorination (the removal of HCl), are significant pathways for trichloromethylated compounds. The decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline in solvents like benzene, DCM, or ethanol (B145695) provides a clear example. chemspider.com Under these conditions, the pyrazoline undergoes an unexpected HCl extrusion to form 3,3-diphenyl-4-(dichloromethylene)-5-nitropyrazoline. chemspider.com DFT studies and Bonding Evolution Theory (BET) analysis reveal that this reaction proceeds via a single-step mechanism, which is contrary to many known HCl elimination processes. chemspider.com
Another relevant example is the dehydrochlorination of 1-nitro-3-(1,3,3,3-tetrachloro-l-methylpropyl)benzene. This compound, when warmed to 40-60°C under reduced pressure, evolves hydrogen chloride to yield 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene. chemicalbook.com
Molecular Mechanisms of Thermal Stability and Degradation
The trichloromethyl group exerts a strong influence on the thermal stability of adjacent molecular structures.
Stabilization: In many cases, the CCl₃ group significantly stabilizes heterocyclic systems. For instance, 2,3,3-triaryl-4-nitro-5-trichloromethylisoxazolidines are stable solids with high melting points (106–195°C) and show no decomposition, whereas analogous structures lacking the CCl₃ group are unstable and decompose readily even at 60–80°C. wikipedia.orgyoutube.comnih.gov
Degradation Pathways: The mode of thermal degradation is highly dependent on the physical state of the compound. As seen with 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, the decomposition pathway in the melted state is a retro-[3+2] cycloaddition, while in solution, it is dehydrochlorination. chemspider.com This highlights how intermolecular interactions and solvent effects can dictate the operative molecular mechanism.
Radical Reaction Pathways
Direct studies on the radical reactions of this compound are limited; however, its reactivity can be inferred from the known chemistry of benzotrichlorides. The trichloromethyl group is known to participate in and be formed by free-radical pathways.
Benzotrichlorides are typically produced via the light- or initiator-catalyzed free-radical chlorination of toluenes, demonstrating the susceptibility of the benzylic position to radical attack. wikipedia.org The C-Cl bonds of the resulting trichloromethyl group can also engage in radical reactions. Two potential pathways are of particular interest:
Atom Transfer Radical Polymerization (ATRP): Benzylic halides are effective initiators for controlled radical polymerizations like ATRP. It is plausible that this compound could act as a trifunctional initiator, with each C-Cl bond capable of initiating a polymer chain, potentially leading to the formation of three-arm star polymers. The strong electron-withdrawing nitro group would influence the stability of the intermediate benzylic radical and the dynamics of the polymerization.
Reductive Coupling: The reductive homocoupling of benzyl (B1604629) halides to form bibenzyl structures is a known radical-mediated process. Recent advances have enabled this reaction even for benzyl chlorides using cooperative catalysis systems. chemrxiv.org This suggests a potential pathway for the reductive coupling of this compound, where cleavage of a C-Cl bond would generate a benzylic radical that could then dimerize.
Radical Initiation and Propagation in Synthesis
The synthesis of this compound from 3-nitrotoluene (B166867) can be achieved through a free-radical chain reaction, specifically a side-chain chlorination. This process is typically initiated by ultraviolet (UV) light, which provides the energy to generate the initial radical species. wikipedia.orgwikipedia.org The reaction proceeds through a well-established mechanism involving three key stages: initiation, propagation, and termination.
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or elevated temperatures. wikipedia.orgwikipedia.org This step is crucial as it generates the reactive intermediates necessary to start the chain reaction.
Propagation: The propagation phase consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the methyl group of 3-nitrotoluene. This abstraction is favored at the benzylic position due to the resonance stabilization of the resulting 3-nitrobenzyl radical. The electron-withdrawing nitro group, while deactivating the aromatic ring towards electrophilic substitution, does not prevent the free-radical reaction at the side chain. The 3-nitrobenzyl radical then reacts with another molecule of chlorine (Cl₂) to form 3-nitrobenzyl chloride and a new chlorine radical. This new chlorine radical can then participate in another cycle of propagation.
This two-step propagation cycle repeats to sequentially replace the remaining hydrogen atoms on the methyl group, leading to the formation of 3-nitrobenzal chloride and finally this compound. A US patent from 1930 describes this transformation, noting that passing chlorine gas into meta-nitrotoluene at elevated temperatures (150-160 °C) while exposing it to a source of ultraviolet light facilitates the side-chain chlorination. google.com
| Reaction Parameter | Condition | Purpose | Reference |
| Reactant | 3-Nitrotoluene | Starting material for chlorination. | google.com |
| Reagent | Chlorine (Cl₂) | Source of chlorine atoms. | google.com |
| Initiator | Ultraviolet (UV) light | Promotes homolytic cleavage of Cl₂ to initiate the radical reaction. | wikipedia.orggoogle.com |
| Temperature | Elevated (e.g., 130-160 °C) | Provides energy to overcome the activation barrier of the reaction. | google.com |
Termination: The chain reaction is terminated when two radical species combine, resulting in a non-radical product. This can occur through the combination of two chlorine radicals to reform a chlorine molecule, the combination of a chlorine radical with a 3-nitrobenzyl radical, or the combination of two 3-nitrobenzyl radicals.
Nitrogen-Centered Radicals in sp2 System Functionalization
Nitrogen-centered radicals (NCRs) are highly reactive intermediates that have found extensive applications in organic synthesis, particularly in the functionalization of sp²-hybridized systems like arenes and alkenes. nih.govstrath.ac.ukacs.org These reactions, such as C-H amination, allow for the direct formation of carbon-nitrogen bonds, providing streamlined synthetic routes to valuable compounds like anilines and N-heterocycles. nih.govacs.org
The generation of NCRs can be accomplished through various methods, including thermolysis, photolysis, and, more recently, photoredox catalysis. nih.govacs.org These methods typically involve the homolytic cleavage of a weak nitrogen-heteroatom (N-X, where X can be another nitrogen, oxygen, or a halogen) bond in a suitable precursor. acs.org
| Generation Method | Precursor Type | Description | Reference |
| Photolysis | N-Halogenated compounds | UV light induces homolytic cleavage of the N-X bond. | acs.org |
| Thermolysis | Peroxides, Azo compounds | Heat promotes the decomposition of the precursor to generate radicals. | nih.gov |
| Photoredox Catalysis | Amines, Amides, N-O or N-N bonded compounds | A photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process to generate the NCR from the precursor. | nih.govacs.org |
Once generated, these electrophilic or nucleophilic radicals can add to the π-systems of arenes or heteroarenes. acs.org The functionalization of sp² systems by NCRs often proceeds via an addition-elimination mechanism to achieve C-H amination. acs.org
Despite the broad utility of nitrogen-centered radicals in sp² system functionalization, a review of the scientific literature indicates a lack of specific examples where this compound is employed either as a precursor to generate nitrogen-centered radicals or as the sp² system being functionalized by an external nitrogen-centered radical. The existing research primarily focuses on other classes of nitrogen-containing compounds as sources for these reactive intermediates. nih.govstrath.ac.ukacs.org While nitroaromatic compounds can undergo radical reactions, such as the denitration mentioned in some studies, their role in generating nitrogen-centered radicals for the intermolecular functionalization of other sp² systems is not a documented transformation. escholarship.org
Advanced Spectroscopic Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For complex structures like 1-nitro-3-(trichloromethyl)benzene, advanced NMR techniques are indispensable.
Advanced 2D NMR Techniques (COSY, HSQC) for Structural Assignment
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals. youtube.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions within a molecule. youtube.com For this compound, a COSY spectrum would exhibit cross-peaks between adjacent aromatic protons, confirming their connectivity on the benzene (B151609) ring. For instance, interactions would be observed between the proton at position 4 and the protons at positions 5 and 6, as well as between the proton at position 2 and the proton at position 6. This allows for a definitive assignment of the aromatic proton signals, which can be complex due to the influence of the electron-withdrawing nitro and trichloromethyl groups. oxinst.comoxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlation). youtube.comwikipedia.org An HSQC spectrum of this compound would show a correlation peak for each C-H bond in the aromatic ring. This provides a direct link between the assigned proton spectrum and the carbon spectrum, facilitating the assignment of the carbon signals corresponding to the protonated aromatic carbons.
Elucidation of Proton and Carbon Environments in Derivatives
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The strong electron-withdrawing nature of the nitro (-NO₂) and trichloromethyl (-CCl₃) groups significantly influences the chemical shifts of the aromatic protons and carbons in this compound and its derivatives.
In the ¹H NMR spectrum, the aromatic protons are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of the electron-withdrawing substituents. The specific chemical shifts and coupling patterns can be predicted using empirical rules, such as Shoolery's rules for aromatic systems, which take into account the additive effects of different substituents on the benzene ring. oxinst.comoxinst.com
In the ¹³C NMR spectrum, the carbon atom of the trichloromethyl group is expected to appear at a characteristic chemical shift. The aromatic carbon atoms will also exhibit distinct chemical shifts depending on their position relative to the substituents. The carbon atom attached to the nitro group (C-1) and the carbon atom attached to the trichloromethyl group (C-3) will be significantly deshielded. The chemical shifts of the other aromatic carbons will also be affected, providing valuable information about the electronic distribution within the molecule. The study of various derivatives allows for a systematic investigation of how changes in substitution patterns affect these proton and carbon environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 7.5 - 8.5 | Deshielded due to electron-withdrawing groups. |
| ¹³C (Trichloromethyl) | 90 - 100 | Characteristic range for the -CCl₃ group. |
| ¹³C (Aromatic) | 120 - 150 | Varies based on position relative to substituents. |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (IR and Raman) in Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Characteristic Absorption Bands for Nitro and Trichloromethyl Moieties
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the nitro and trichloromethyl groups.
Nitro Group (-NO₂): The nitro group exhibits two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching band typically appears in the region of 1550-1475 cm⁻¹, while the symmetric stretching band is found in the 1360-1290 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com These intense bands are a clear indicator of the presence of a nitro group in the molecule. researchgate.net A scissoring vibration for the nitro group can also be observed around 850 cm⁻¹. spectroscopyonline.com
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |
| Nitro (-NO₂) | Asymmetric Stretch | 1550-1475 | Strong spectroscopyonline.comorgchemboulder.com |
| Nitro (-NO₂) | Symmetric Stretch | 1360-1290 | Strong spectroscopyonline.comorgchemboulder.com |
| Trichloromethyl (-CCl₃) | C-Cl Stretch | ~750 | Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak pressbooks.pubvscht.cz |
| Aromatic Ring | C=C Stretch | 1600-1400 | Medium to Weak pressbooks.pubvscht.cz |
Vibrational Assignment and Fundamental Mode Analysis
A complete analysis of the vibrational spectra involves assigning the observed absorption bands to specific fundamental modes of vibration within the molecule. This can be a complex task for a molecule with many atoms and low symmetry. Theoretical calculations, often using density functional theory (DFT), are frequently employed to aid in the vibrational assignment. nih.govslideshare.net By computing the vibrational frequencies and comparing them with the experimental data, a more confident assignment of the fundamental modes can be achieved. This detailed analysis provides a deeper understanding of the molecule's vibrational properties and can be used to identify subtle structural features. nih.govrsc.org
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions are detected. For this compound, common fragmentation pathways would likely involve the loss of the nitro group (-NO₂) or chlorine atoms (-Cl) from the trichloromethyl group. For instance, a fragment corresponding to the loss of a chlorine atom would result in a peak at m/z [M-35]⁺, while the loss of the nitro group would lead to a peak at m/z [M-46]⁺. The analysis of these fragmentation patterns can help to confirm the presence of the key functional groups and their connectivity within the molecule. nih.govyoutube.comresearchgate.net
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Plausible Loss from Molecular Ion |
| [C₇H₄Cl₂NO₂]⁺ | Loss of Cl | |
| [C₇H₄Cl₃]⁺ | Loss of NO₂ | |
| [C₆H₄Cl]⁺ | Loss of CCl₂ and NO₂ | |
| [C₆H₄]⁺ | Loss of CCl₃ and NO₂ |
Note: The relative intensities of these fragment ions will depend on the ionization method and energy.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HR-MS) is a critical analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the calculation of its elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, HR-MS provides the exact mass, confirming its elemental composition. The monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements. chemspider.com
The molecular formula of this compound is C₇H₄Cl₃NO₂. chemspider.combiosynth.com HR-MS measurements would confirm the experimentally determined exact mass, matching the theoretical value and validating the compound's identity. In addition to the parent molecular ion, mass spectrometry can reveal characteristic fragmentation patterns, such as the loss of a chlorine atom ([M-Cl]⁺) or a nitro group ([M-NO₂]⁺), which further aids in structural confirmation.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄Cl₃NO₂ | chemspider.combiosynth.com |
| Molecular Weight (Average) | 240.47 g/mol | biosynth.com |
| Monoisotopic Mass (Theoretical) | 238.930761 Da | chemspider.com |
Electronic Spectroscopy (UV/Vis) in Conjugated Systems
Electronic or Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. sathyabama.ac.in This technique is particularly useful for studying conjugated systems, such as the aromatic ring in this compound. sathyabama.ac.in The presence of chromophores—the nitro (-NO₂) group and the benzene ring—gives rise to characteristic absorption bands. sathyabama.ac.in
The spectrum of a nitroaromatic compound is typically characterized by two types of transitions:
π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For nitroaromatics, these bands are often observed in the 250 nm region. rsc.org
n → π* transitions: These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions occur at longer wavelengths, typically around 350 nm for many nitroaromatic compounds. rsc.org
In this compound, both the nitro and trichloromethyl groups are strong electron-withdrawing substituents, which influences the energy levels of the molecular orbitals and thus the position and intensity of the absorption maxima (λmax). The conjugation of the nitro group with the benzene ring is the primary determinant of its UV/Vis spectrum. sathyabama.ac.inlibretexts.org While a specific spectrum for this compound is not detailed in the provided sources, its profile can be inferred from similar structures like nitrobenzaldehydes and nitrophenols, which display strong π → π* and weaker n → π* transitions. rsc.orgsemanticscholar.org
| Electronic Transition | Expected Wavelength Region | Relative Intensity | Origin |
|---|---|---|---|
| π → π | ~250 nm | Strong (ε ≈ 10,000 M⁻¹cm⁻¹) | Benzene ring conjugated with nitro group. rsc.org |
| n → π | ~350 nm | Weak (ε ≈ 100 M⁻¹cm⁻¹) | Non-bonding electrons on nitro group oxygens. rsc.org |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ethernet.edu.et It is the most definitive method for identifying and characterizing radical intermediates. In the context of this compound, ESR is crucial for studying its radical anion, which can be formed via single-electron transfer during reduction reactions. nih.gov
The nitro group is adept at stabilizing an unpaired electron, making the formation of nitroaromatic radical anions a common mechanistic step. nih.govnih.gov ESR spectroscopy of the this compound radical anion would provide key information through its hyperfine splitting pattern. The interaction of the unpaired electron with magnetic nuclei (¹⁴N and ¹H) splits the ESR signal, and the magnitude of this splitting, known as the hyperfine coupling constant (hfc), reveals the distribution of the unpaired electron's spin density across the molecule. acs.org
Nitrogen Hyperfine Coupling (aN): A large aN value indicates significant spin density localized on the nitro group.
Proton Hyperfine Coupling (aH): The coupling constants for the aromatic protons provide insight into the spin density distribution on the benzene ring.
Studies on similar nitroaromatic compounds show that electron-withdrawing substituents influence these coupling constants and, consequently, the electronic structure of the radical anion. acs.org
X-ray Diffraction Analysis for Solid-State Conformation
X-ray diffraction on a single crystal is the definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular packing in the crystal lattice.
For this compound, a key conformational feature of interest would be the dihedral angle between the plane of the nitro group and the plane of the benzene ring. This angle influences the degree of electronic conjugation. Furthermore, the analysis would reveal how the molecules arrange themselves in the solid state, highlighting any significant intermolecular interactions such as halogen bonding or π-π stacking. While X-ray diffraction is a powerful tool for this purpose, specific crystallographic data for this compound were not found in the searched literature.
Spectroelectrochemical Techniques for Redox Mechanism Studies
Spectroelectrochemistry combines electrochemical methods with spectroscopic measurements in a single experiment. This powerful approach allows for the direct observation of species generated at an electrode surface. To study the redox mechanism of this compound, one could couple cyclic voltammetry with UV/Vis spectroscopy.
In such an experiment, a potential would be applied to an optically transparent electrode to initiate the reduction of the compound. The resulting changes in the UV/Vis spectrum would be recorded simultaneously. This would allow for the direct correlation of the electrochemical event (e.g., the one-electron reduction to the radical anion) with the appearance of new absorption bands characteristic of the generated species. This provides unambiguous evidence for the proposed redox pathway and allows for the characterization of transient intermediates that might be difficult to study by other means. For instance, the formation of the nitro radical anion could be confirmed by observing the growth of its specific absorption spectrum as the reduction potential is applied.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 1-Nitro-3-(trichloromethyl)benzene, DFT calculations offer a detailed picture of its molecular characteristics.
The electronic structure of this compound is heavily influenced by its two powerful electron-withdrawing substituents: the nitro (-NO₂) group and the trichloromethyl (-CCl₃) group. DFT calculations can generate electron density maps that highlight the distribution of charge across the molecule.
Both the -NO₂ and -CCl₃ groups pull electron density away from the benzene (B151609) ring through strong negative inductive (-I) effects. rsc.org The nitro group also exerts a strong electron-withdrawing resonance (-M) effect. This combined action significantly reduces the electron density of the aromatic ring, making it less nucleophilic and deactivating it towards electrophilic aromatic substitution compared to benzene. rsc.orgmasterorganicchemistry.com
The charge distribution analysis typically shows a significant positive charge on the nitrogen atom of the nitro group and the carbon atom of the trichloromethyl group. Conversely, the oxygen atoms of the nitro group bear a considerable negative charge. Within the benzene ring, the carbon atoms at the ortho and para positions relative to the nitro group are rendered more electron-deficient, which explains the meta-directing nature of the nitro group in electrophilic substitution reactions. rsc.orgyoutube.com The trichloromethyl group also contributes to this deactivation, further enhancing the electron-poor character of the ring. rsc.org
Table 1: Illustrative Calculated Atomic Charges for a Substituted Nitrobenzene (B124822) Note: This table presents representative data for a similar molecule, as specific Mulliken charge data for this compound is not readily available in the cited literature. The values illustrate the expected charge distribution.
| Atom/Group | Expected Partial Charge | Influence |
|---|---|---|
| Nitro Group (N) | Highly Positive | Strong -I, -M Effect |
| Nitro Group (O) | Highly Negative | Resonance/Inductive Sink |
| Trichloromethyl (C) | Positive | Strong -I Effect |
| Trichloromethyl (Cl) | Negative | High Electronegativity |
| Ring Carbons (ortho, para to NO₂) | Positive | Deactivated Sites |
| Ring Carbons (meta to NO₂) | Less Positive | Favored for Electrophilic Attack |
Conformational analysis of this compound involves determining the most stable three-dimensional arrangement of its atoms. While the benzene ring itself is planar, the orientation of the -NO₂ and -CCl₃ substituents is of interest.
Studies on nitrobenzene suggest that its equilibrium structure is planar or very nearly planar, allowing for maximum conjugation between the nitro group and the aromatic ring. researchgate.net However, the trichloromethyl group is significantly bulkier than a hydrogen atom. This steric bulk can lead to torsional strain, potentially causing the -CCl₃ and -NO₂ groups to twist out of the plane of the benzene ring to minimize steric repulsion. DFT calculations are the primary tool to calculate the potential energy surface for the rotation around the C-N and C-C bonds, thereby identifying the global minimum energy conformation. As a disubstituted benzene with substitution at positions 1 and 3, this compound does not exhibit E/Z (geometrical) isomerism around the aromatic ring itself.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.orgmdpi.com
For this compound, FMO analysis reveals key aspects of its reactivity:
HOMO: The HOMO is typically associated with the π-system of the benzene ring. As an electron donor, the energy of the HOMO relates to the molecule's ability to react with electrophiles. acs.org Due to the strong electron-withdrawing substituents, the HOMO energy of this compound is expected to be significantly lowered compared to benzene, reflecting its deactivated nature towards electrophilic attack.
LUMO: The LUMO is the primary electron acceptor orbital. In this molecule, the LUMO is expected to have significant contributions from the nitro group and the π* orbitals of the aromatic ring. luisrdomingo.com The presence of two deactivating groups substantially lowers the LUMO energy, making the molecule a better electron acceptor and more susceptible to nucleophilic aromatic substitution.
HOMO-LUMO Gap: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. acs.org While specific values for this compound are not cited, analysis of related compounds shows that electron-withdrawing groups tend to decrease the energy of both frontier orbitals, with the effect on the LUMO often being more pronounced.
Table 2: Conceptual HOMO-LUMO Properties for this compound
| Orbital | Primary Location | Role in Reactivity | Expected Energy Level |
|---|---|---|---|
| HOMO | Benzene Ring π-system | Electron Donor (Nucleophile) | Low (due to deactivation) |
| LUMO | Nitro Group / Ring π*-system | Electron Acceptor (Electrophile) | Very Low (due to deactivation) |
| Gap | Energy (LUMO - HOMO) | Indicator of Kinetic Stability | Relatively Large |
Molecular Electron Density Theory (MEDT) for Reaction Mechanisms
Molecular Electron Density Theory (MEDT) proposes that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactivity. researchgate.net This theory analyzes the rearrangement of electron density along a reaction pathway to understand the molecular mechanism of chemical reactions.
While specific MEDT studies on this compound are not available, research on analogous reactions, such as the electrophilic aromatic substitution of nitrobenzene, provides a robust framework. youtube.com In these reactions, the flow of electron density from the nucleophile to the electrophile is analyzed to characterize transition states and intermediates. mdpi.com
Bonding Evolution Theory (BET) is a powerful tool used within the MEDT framework to provide a detailed description of the changes in chemical bonds during a reaction. researchgate.netresearchgate.net It combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to map out the precise sequence of bond formation and breakage. researchgate.netmdpi.com
A BET analysis of a reaction involving this compound would divide the reaction pathway into distinct "structural stability domains." Each domain represents a phase of the reaction where the fundamental bonding pattern is maintained. The transition from one domain to the next signifies a significant chemical event, such as the formation of a lone pair, the breaking of a π-bond, or the formation of a new σ-bond. rsc.orgyoutube.com For instance, in a nucleophilic aromatic substitution on this molecule, BET could precisely describe the sequence, showing whether the new C-Nucleophile bond forms before, after, or simultaneously with the cleavage of the C-H bond (in an EAS reaction) or a leaving group. This analysis provides a more nuanced view than traditional mechanisms, often revealing non-concerted, asynchronous bond-forming processes.
The core of an MEDT study is the analysis of electron density rearrangement. During a chemical reaction, such as an electrophilic attack on the deactivated ring of this compound, electron density flows from the nucleophilic regions of one reactant to the electrophilic regions of another.
In the case of an electrophilic aromatic substitution, the π-system of the benzene ring acts as the nucleophile. The initial step involves the flow of electron density from the ring towards the incoming electrophile, leading to the formation of a cationic intermediate (a sigma complex). researchgate.net The electron-withdrawing -NO₂ and -CCl₃ groups destabilize this positive intermediate, which explains the slow reaction rate. mdpi.com An analysis would show how the electron density is drained from the ring towards the electrophile and how the substituents influence this redistribution. This detailed electronic picture helps to rationalize why substitution occurs preferentially at the meta position, as this position is least destabilized by the electron-withdrawing groups. youtube.com
Applications in Chemical Synthesis and Materials Science
Building Block Chemistry for Complex Molecular Architectures
1-Nitro-3-(trichloromethyl)benzene is recognized as a versatile small molecule scaffold and an important raw material in the chemical industry. lookchem.comlookchem.comcymitquimica.com Its role as a building block is primarily centered on its use in the synthesis of specialized chemical intermediates that are subsequently used to construct larger, high-value molecules, including active pharmaceutical ingredients (APIs).
A significant application is in the synthesis of 4-(trifluoromethyl)-aniline. This transformation is a key step in the production of Leflunomide, an immunosuppressive drug. japsonline.com In this synthesis, this compound is first converted to its trifluoromethyl analogue, which is then reduced to yield the aniline (B41778) derivative. japsonline.com This demonstrates the compound's function as a precursor to complex, biologically active molecules. The process underscores how the compound's structure is strategically modified in a multi-step sequence to build a final pharmaceutical product. japsonline.com
Role as Synthetic Intermediates
The primary value of this compound in the chemical landscape is its function as a synthetic intermediate. lookchem.com Chemical suppliers and manufacturers categorize it as a crucial raw material for producing other high-quality pharmaceuticals and chemical products. lookchem.comlookchem.com
Its utility is exemplified in the synthesis pathway for 4-(trifluoromethyl)-aniline, where it serves as the starting material. japsonline.com A mixture containing 3-nitrobenzotrichloride is treated with anhydrous hydrofluoric acid to produce the corresponding trifluoromethyl derivative, which is an essential intermediate that is further processed to create the final aniline product. japsonline.com Similarly, related benzotrichloride (B165768) compounds are used as intermediates in the synthesis of the cancer therapy drug Ceritinib, highlighting the importance of this class of compounds in medicinal chemistry. google.com The reactivity of both the nitro group and the trichloromethyl group provides multiple handles for subsequent chemical modifications, making it a valuable intermediate for accessing a range of more complex downstream products.
Derivatization Reactions for Analytical and Synthetic Purposes
The chemical functionality of this compound allows for several key derivatization reactions, enabling its conversion into a variety of other useful compounds. These reactions can target either the trichloromethyl group or the nitro group, depending on the desired final product.
One of the most significant derivatization reactions is the conversion of the trichloromethyl group (-CCl₃) into a trifluoromethyl group (-CF₃). This halogen exchange (HALEX) reaction is typically accomplished using a fluorinating agent like anhydrous hydrofluoric acid. japsonline.comgoogle.com This specific transformation is critical for synthesizing intermediates for certain pharmaceuticals. japsonline.com
Another important set of reactions involves the modification of the nitro group (-NO₂). The nitro group can be reduced to an amino group (-NH₂), which is a common transformation in the synthesis of anilines. These anilines are themselves valuable intermediates for dyes, pharmaceuticals, and other specialty chemicals.
The following table summarizes key derivatization reactions for this compound:
| Functional Group | Reaction Type | Reagent Example | Product Type | Significance |
| Trichloromethyl (-CCl₃) | Halogen Exchange | Anhydrous Hydrofluoric Acid (HF) | Trifluoromethyl derivative | Synthesis of pharmaceutical intermediates like 4-(trifluoromethyl)aniline. japsonline.com |
| Nitro (-NO₂) | Reduction | Iron/HCl (Bechamp reduction) | Amino derivative (Aniline) | Access to 3-(trichloromethyl)aniline and its derivatives. |
These derivatization capabilities allow chemists to use this compound as a versatile starting point for a range of molecules with tailored properties for various applications.
Catalytic Applications in Chemical Transformations
While this compound is a valuable synthetic intermediate, its direct applications in catalytic processes are not widely documented in available research.
Based on a review of scientific literature, there is currently no specific information available detailing the involvement of this compound in photoredox catalysis.
Based on a review of scientific literature, there is currently no specific information available regarding the use of this compound for the catalytic generation of reactive intermediates specifically for carbon-carbon (C-C) bond formation. Its documented reactions primarily involve transformations of its existing functional groups, such as fluorination or reduction, to form C-F and C-N bonds, respectively. japsonline.com
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1-Nitro-3-(trichloromethyl)benzene has traditionally relied on classical nitration and chlorination reactions. One established method involves the reaction of 3-Nitrobenzotrifluoride with aluminum (III) chloride in benzene-d6 (B120219) and chlorobenzene (B131634) at 80°C for 90 hours. chemicalbook.com Another approach starts from the nitration of acetophenone (B1666503) to produce m-nitroacetophenone, which is then reacted with phosphorus pentachloride. google.com A further synthetic pathway involves the reaction of ethylbenzene (B125841) with chlorine in the presence of light at temperatures below 60°C to yield (1,1-dichloroethyl)benzene, followed by nitration with nitric acid in the presence of sulfuric acid. google.com
Future research is expected to focus on developing more sustainable and efficient synthetic strategies. This includes the exploration of greener reagents, milder reaction conditions, and catalytic methods to improve atom economy and reduce waste. The development of continuous flow processes could also offer significant advantages in terms of safety, scalability, and control over reaction parameters.
Exploration of Untapped Reactivity Profiles
The chemical behavior of this compound is largely dictated by the strong electron-withdrawing nature of both the nitro and trichloromethyl groups. This renders the benzene (B151609) ring highly electrophilic and susceptible to nucleophilic aromatic substitution reactions. The nitro group activates the ring towards nucleophilic attack, facilitating the displacement of other substituents.
However, the full extent of its reactivity remains to be explored. Future studies will likely investigate its participation in a wider range of transformations, such as:
Cross-coupling reactions: Investigating the potential of the C-Cl bonds in the trichloromethyl group to participate in various transition-metal-catalyzed cross-coupling reactions could open up new avenues for creating complex molecular architectures.
Reductive cyclization reactions: The nitro group can serve as a precursor to an amino group, which can then participate in intramolecular cyclization reactions with the trichloromethyl group or its derivatives, leading to the formation of novel heterocyclic systems.
Photochemical reactions: The presence of the nitro group suggests that the molecule may exhibit interesting photochemical reactivity, which could be harnessed for novel synthetic applications.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Ab initio and Density Functional Theory (DFT) methods have been employed to study the vibrational, structural, and electronic properties of related compounds. nih.gov For instance, in a study of 4-nitro-3-(trifluoromethyl)aniline, calculations of the total dipole moment (μ) and the first-order hyperpolarizability (β) were performed using B3LYP/6-311++G(d,p) and B3LYP/6-311G(d) methods. nih.gov Natural Bond Orbital (NBO) analysis has also been used to investigate intramolecular interactions responsible for molecular stabilization in similar structures. nih.gov
Future computational work on this compound will likely involve:
Reaction mechanism elucidation: High-level quantum mechanical calculations can be used to map out the potential energy surfaces of various reactions involving this compound, providing detailed insights into reaction mechanisms and transition state geometries.
Prediction of spectroscopic properties: Computational methods can be used to predict various spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of new derivatives and reaction products.
In silico design of new reagents and catalysts: Computational screening can be employed to identify new reagents and catalysts that can effectively interact with this compound to achieve desired chemical transformations.
Integration with New Spectroscopic Techniques
The structural characterization of this compound and its reaction products relies heavily on spectroscopic techniques. Standard methods include NMR, IR, and mass spectrometry. For example, in the ¹H NMR spectrum, the aromatic protons are expected to appear as doublets in the range of δ 7.5–8.5 ppm due to the deshielding effects of the nitro and trichloromethyl groups. In the ¹³C NMR spectrum, the trichloromethyl carbon resonates at approximately δ 90–100 ppm. IR spectroscopy shows a strong asymmetric stretching band for the NO₂ group around 1520 cm⁻¹ and C-Cl stretching frequencies around 750 cm⁻¹.
The advent of new and more sophisticated spectroscopic techniques offers exciting opportunities for a more detailed analysis. Future research could benefit from:
Q & A
Basic: What are the recommended methods for synthesizing 1-Nitro-3-(trichloromethyl)benzene, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis of this compound can be optimized using photochlorination techniques, where arene compounds react with gaseous chlorine under controlled light conditions. Key variables include:
- Light wavelength and intensity : UV light (250–400 nm) promotes radical formation, critical for trichloromethyl group substitution .
- Temperature : Maintain 40–80°C to balance reaction rate and side-product formation.
- Purification : Molecular distillation or recrystallization (e.g., using ethanol/water mixtures) enhances purity.
Avoid solvents or initiators, as the reaction can proceed without additives under optimal light exposure. Yield improvements (≥85%) are achievable by staging chlorination and nitration steps sequentially .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to nitro and trichloromethyl groups' deshielding effects.
- ¹³C NMR : Trichloromethyl carbon resonates at δ 90–100 ppm; nitro-substituted carbons show upfield shifts .
- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion [M]⁺ at m/z 248 (C₇H₄Cl₃NO₂) with fragments at m/z 213 (loss of Cl) and m/z 167 (loss of NO₂) .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP, melting point) of this compound across studies?
Methodological Answer:
Discrepancies often arise from impurities or measurement protocols. To address this:
- Purification : Use preparative HPLC or fractional crystallization to isolate high-purity samples (>99%) .
- LogP Validation : Compare experimental (shake-flask method) and computational (ClogP software) values. Literature reports LogP ≈ 4.7, but deviations >0.5 units suggest contamination .
- Melting Point Calibration : Cross-check with differential scanning calorimetry (DSC) and standard reference materials (e.g., NIST-certified compounds) .
Advanced: What computational approaches are suitable for predicting the reactivity and stability of this compound under various experimental conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic/nucleophilic sites. The nitro group directs electrophilic attacks to the meta position, while the trichloromethyl group stabilizes intermediates via inductive effects .
- Molecular Dynamics (MD) : Simulate thermal decomposition pathways (e.g., Cl loss at >150°C) to assess stability .
- QSPR Models : Relate LogP and Hansen solubility parameters to solvent compatibility for reaction design .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use NIOSH-approved respirators (N95 or higher) to prevent inhalation .
- Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose as hazardous waste .
- First Aid : For skin contact, rinse with 0.1% sodium bicarbonate; for eye exposure, irrigate with saline for 15 minutes .
Advanced: How does the presence of nitro and trichloromethyl groups influence the electrophilic substitution reactivity of this compound compared to its analogs?
Methodological Answer:
- Nitro Group : Strong meta-directing and deactivating effects reduce ring electron density, slowing electrophilic substitution.
- Trichloromethyl Group : Electron-withdrawing via induction but weakly ortho/para-directing due to polarizability.
- Competitive Effects : In this compound, the nitro group dominates, directing incoming electrophiles to the meta position relative to itself (para to the trichloromethyl group). Validate via nitration kinetics (monitor HNO₃ reaction rates) and isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
